1',3',5-triphenyl-2-(thiophene-2-carbonyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole
Description
1',3',5-Triphenyl-2-(thiophene-2-carbonyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a dihydropyrazole derivative featuring a bipyrazole core substituted with three phenyl groups and a thiophene-2-carbonyl moiety. The dihydropyrazole ring confers conformational flexibility, while the thiophene carbonyl group introduces electronic and steric effects that modulate reactivity and biological interactions. This compound belongs to a broader class of bipyrazole derivatives explored for antimicrobial, antiviral, and anti-inflammatory activities .
Properties
IUPAC Name |
[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N4OS/c34-29(27-17-10-18-35-27)33-26(19-25(30-33)21-11-4-1-5-12-21)24-20-32(23-15-8-3-9-16-23)31-28(24)22-13-6-2-7-14-22/h1-18,20,26H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVODGIKHMCKVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CS3)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1',3',5-triphenyl-2-(thiophene-2-carbonyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of phenyl groups and the thiophene ring. Common reagents used in these reactions include hydrazine, phenylhydrazine, and thiophene-2-carboxylic acid. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to achieve efficient production. These methods allow for better control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1',3',5-triphenyl-2-(thiophene-2-carbonyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiophene rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to ensure the desired transformation. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1',3',5-triphenyl-2-(thiophene-2-carbonyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications, particularly in the treatment of diseases where pyrazole derivatives are known to be effective.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1',3',5-triphenyl-2-(thiophene-2-carbonyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Carboxamide Substituents
Compound 6j (1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-carboxamide) shares the triphenyl-dihydropyrazole scaffold but replaces the thiophene-2-carbonyl group with a carboxamide. Key differences include:
- Synthesis : Compound 6j is synthesized via semicarbazide condensation with pyrazole chalcones, yielding 84–92% , whereas the thiophene-carbonyl derivative likely requires thiophene-2-carbonyl chloride as an acylating agent.
- Physicochemical Properties : The carboxamide in 6j enhances hydrogen-bonding capacity, reflected in its higher melting point (200–220°C) compared to thiophene-carbonyl analogues (e.g., ’s compound with MP 263–265°C ).
- Bioactivity : Carboxamide derivatives (e.g., 6a–j) exhibit antimicrobial activity, but the thiophene group may improve metabolic stability due to sulfur’s lower electronegativity compared to oxygen .
Benzoylpyrazoline Analogues: BTT-369
BTT-369 (benzoyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole) features a benzoyl group instead of thiophene carbonyl. Critical distinctions:
- Metabolic Stability : BTT-369’s phenyl groups increase metabolic susceptibility, reducing systemic half-life . The thiophene substituent in the target compound may mitigate this via smaller size and heteroaromatic stabilization.
Heterocyclic Substituents: Thiophene vs. Furan
Compound 13c (3’-(furan-2-yl)-1’-phenyl-5-(p-tolyl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-carbothioamide) replaces thiophene with furan. Key contrasts:
- Electronic Effects : Furan’s oxygen atom increases electron density, reducing stability compared to thiophene’s sulfur .
- Bioactivity : Thiophene’s sulfur may enhance antimicrobial potency via interactions with bacterial thiol-containing enzymes .
Pyridine-Carbonyl Derivatives
Compound 6f (5-(4-methoxyphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4-bipyrazole]-2-carboxamide) includes a pyridine moiety. Differences include:
- Solubility : Pyridine’s basic nitrogen improves aqueous solubility, whereas the thiophene carbonyl may increase lipophilicity, favoring membrane penetration .
- Antifungal Activity : Pyridine derivatives show comparable activity to fluconazole , but thiophene’s sulfur could broaden the spectrum against resistant strains.
Data Tables
Table 1: Physicochemical Comparison
Research Findings and Implications
- Synthetic Flexibility : The bipyrazole core allows diverse substituents, enabling tuning of electronic and steric properties .
- Thiophene Advantage : The thiophene-2-carbonyl group balances lipophilicity and metabolic stability, addressing limitations of phenyl-rich analogues like BTT-369 .
- Unresolved Questions: Limited data exist on the target compound’s solubility and in vivo efficacy. Comparative studies with carboxamide and benzoyl derivatives are needed to validate SAR hypotheses.
Biological Activity
1',3',5-triphenyl-2-(thiophene-2-carbonyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis and Structural Characteristics
The compound is synthesized through methods involving the reaction of thiophene derivatives with pyrazole frameworks. The structural features of this compound include a bipyrazole core fused with a thiophene carbonyl moiety, which is essential for its biological activity.
Biological Activity Overview
The biological activities of 1',3',5-triphenyl-2-(thiophene-2-carbonyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole have been investigated in various studies. Notable activities include:
- Anticancer Activity : Research indicates that derivatives of pyrazoles exhibit significant anticancer properties. For instance, compounds related to this structure have shown promising results against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism often involves apoptosis induction and inhibition of cell proliferation.
- Antimicrobial Properties : Some studies have highlighted the antimicrobial potential of thiophene-containing compounds. The incorporation of thiophene into the bipyrazole structure may enhance its ability to combat bacterial and fungal infections.
Case Studies and Research Findings
A summary of key studies is presented in the table below:
The mechanisms through which 1',3',5-triphenyl-2-(thiophene-2-carbonyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole exerts its biological effects include:
- Apoptosis Induction : Many studies have reported that compounds with similar structures can trigger programmed cell death in cancer cells.
- Inhibition of Key Enzymes : Specific derivatives have been shown to inhibit kinases such as Aurora-A, which is crucial in cancer cell cycle regulation.
- Microtubule Disruption : Some compounds affect microtubule dynamics leading to cell cycle arrest and subsequent apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
